molecular formula C7H3ClFNO2S B1350649 3-Cyano-4-fluorobenzenesulfonyl chloride CAS No. 351003-23-1

3-Cyano-4-fluorobenzenesulfonyl chloride

Cat. No. B1350649
CAS RN: 351003-23-1
M. Wt: 219.62 g/mol
InChI Key: KDVZADPGGPBAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It is also known by other names such as 4-fluoro-3-cyanobenzenesulfonyl chloride, 3-cyano-4-fluorobenzene-1-sulfonyl chloride, and benzenesulfonyl chloride .


Molecular Structure Analysis

The linear formula of this compound is FC6H3(CN)SO2Cl . The molecule consists of a benzene ring substituted with a cyano group (-CN), a fluorine atom, and a sulfonyl chloride group (-SO2Cl).


Physical And Chemical Properties Analysis

This compound is a white to tan powder . It has a molecular weight of 219.62 g/mol . The compound has a melting point of 67-70 °C and a predicted boiling point of 332.8±27.0 °C . It has a predicted density of 1.61±0.1 g/cm3 .

Scientific Research Applications

1. Activation of Hydroxyl Groups in Polymeric Carriers

3-Cyano-4-fluorobenzenesulfonyl chloride and related compounds have been utilized in the activation of hydroxyl groups in various solid supports like polystyrene microspheres, Sepharose beads, and cellulose rods. This activation facilitates the covalent attachment of biological molecules to these supports, preserving their biological function. This technique has potential therapeutic applications in bioselective separation processes such as isolating lymphocyte subsets from blood or tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

2. Synthesis of Benzothiadiazine Dioxides

This compound derivatives are instrumental in the one-pot synthesis of benzothiadiazine dioxides. These compounds are synthesized under mild, non-catalytic conditions, and their formation is influenced by factors like the nature of the halogen, electronic character of the benzene ring, and steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

3. Vibrational Spectroscopic and NLO Studies

In-depth vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives, which share structural similarities with this compound, have been conducted. These studies include analysis of molecular geometry, HOMO-LUMO energy gaps, and nonlinear optical (NLO) activity, providing valuable insights into the electronic and structural properties of these compounds (Nagarajan & Krishnakumar, 2018).

4. Application in Sulfonation Processes

Compounds related to this compound have been employed in sulfonation processes, leading to the creation of efficient and stable solid acid catalysts. These catalysts exhibit high surface area and mesoporosity, which are crucial for their performance in various chemical reactions (Liu et al., 2010).

5. Synthesis of Fluorophenylsulfonylo

xy DerivativesThe synthesis of fluorophenylsulfonyloxy derivatives, which are key intermediates in the preparation of important compounds like Luxabendazole, an anthelmintic, involves the use of related sulfonyl chloride compounds. These syntheses typically begin with simpler precursors and involve multiple steps, including condensation reactions, demonstrating the versatility of sulfonyl chlorides in complex organic syntheses (Zhang Li, 2008).

Safety and Hazards

3-Cyano-4-fluorobenzenesulfonyl chloride is classified as dangerous and corrosive . It causes severe skin burns and eye damage . It is sensitive to moisture and should be stored under an inert atmosphere at room temperature .

properties

IUPAC Name

3-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZADPGGPBAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381186
Record name 3-cyano-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351003-23-1
Record name 3-Cyano-4-fluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-cyano-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyano-4-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 5
3-Cyano-4-fluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-fluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.